Tetrakis(trimethylsilyl)silane

Thermal Stability CVD Precursor Organosilicon Physical Properties

Tetrakis(trimethylsilyl)silane is the halogen-free single-source CVD precursor for chlorine-free a-Si:C:H films, eliminating >5% Cl contamination inherent to SiCl₄ processes. It sublimes completely with nil residue (ΔsubH° = 51.3 kJ/mol) in PA-LICVD and activates under remote H₂ plasma without UV light, enabling tunable film optics. For synthesis, TMSS converts to tris(trimethylsilyl)silyl lithium at 93.7% yield (GC), avoiding organotin byproducts. Ideal for semiconductor coatings and silyl nucleophile preparation.

Molecular Formula C12H36Si5
Molecular Weight 320.84 g/mol
CAS No. 4098-98-0
Cat. No. B1295357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(trimethylsilyl)silane
CAS4098-98-0
Molecular FormulaC12H36Si5
Molecular Weight320.84 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C12H36Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12/h1-12H3
InChIKeyBOJSDHZZKKYWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(trimethylsilyl)silane (CAS 4098-98-0) Procurement & Selection Baseline for Organosilicon CVD and Synthesis


Tetrakis(trimethylsilyl)silane (TMSS, (Me3Si)4Si) is a tetrahedral organosilicon compound composed of a central silicon atom bonded to four trimethylsilyl groups [1]. It is a colorless, sublimable solid with a high melting point (319–321 °C in a sealed tube), distinct from the liquid hydrosilane analog tris(trimethylsilyl)silane [2]. TMSS is primarily utilized as a halogen-free single-source precursor for chemical vapor deposition (CVD) of amorphous hydrogenated silicon-carbon (a-Si:C:H) films and as a starting material for the synthesis of tris(trimethylsilyl)silyl lithium, a versatile organolithium reagent [3].

Why Tris(trimethylsilyl)silane and Other Organosilanes Cannot Substitute Tetrakis(trimethylsilyl)silane in CVD and Silyl Lithium Synthesis


Tetrakis(trimethylsilyl)silane is often confused with tris(trimethylsilyl)silane (TTMSS) or hexamethyldisilane (HMDS) due to structural similarities, but substitution leads to fundamentally different outcomes. TMSS lacks a reactive Si-H bond, making it thermally stable up to ~300 °C, whereas TTMSS is a flammable liquid (flash point 55 °C) that decomposes via Si-H homolysis [1]. In CVD, TMSS is activated by hydrogen radicals and serves as a halogen-free carbon-silicon source, while traditional chlorinated precursors introduce chlorine impurities exceeding 5% in deposited films [2][3]. For synthetic chemistry, TMSS is the essential precursor to tris(trimethylsilyl)silyl lithium (yield 93.7% by GC), a reagent that TTMSS itself cannot generate [4].

Tetrakis(trimethylsilyl)silane Quantitative Differentiation Evidence: Head-to-Head Comparisons for Informed Procurement


Solid-State Thermal Stability: Tetrakis(trimethylsilyl)silane vs. Liquid Tris(trimethylsilyl)silane

Tetrakis(trimethylsilyl)silane is a crystalline solid with a melting point of 319–321 °C (sealed tube), subliming without decomposition, whereas tris(trimethylsilyl)silane is a flammable liquid with a boiling point of only 82–84 °C at 12 Torr and a flash point of 55 °C [1][2]. This solid-state nature allows TMSS to withstand CVD processing temperatures up to 300 °C without premature decomposition, a critical advantage for high-temperature thin-film deposition where liquid precursors would volatilize uncontrollably [3].

Thermal Stability CVD Precursor Organosilicon Physical Properties

Hydrogen-Radical CVD Activation Selectivity: TMSS vs. Tetramethylsilane (TMS) and Hexamethyldisilane (HMDS)

In remote hydrogen plasma CVD, tetrakis(trimethylsilyl)silane (TMSS) and hexamethyldisilane (HMDS) are both activated by hydrogen radicals, while tetramethylsilane (TMS) is activated exclusively by UV radiation [1][2]. This mechanistic divergence means that in plasma CVD systems where UV flux is limited, TMS fails to deposit films, whereas TMSS maintains consistent film growth via hydrogen radical-mediated Si-Si bond cleavage [3].

CVD Activation Mechanism Plasma Deposition a-SiC:H Film Growth

Halogen-Free SiC Film Purity: Tetrakis(trimethylsilyl)silane vs. Chlorinated Precursors (SiCl₄/CH₃SiCl₃)

Traditional SiC CVD relies on chlorinated precursors such as SiCl₄ and CH₃SiCl₃, which leave residual chlorine in deposited films at concentrations not less than 5%, degrading coating hardness and corrosion resistance [1]. Tetrakis(trimethylsilyl)silane, containing only Si, C, and H, serves as a halogen-free single-source precursor. Thermogravimetric analysis confirms that TMSS sublimes completely with nil residue (0% non-volatile residue), enabling deposition of chlorine-free SiC films via plasma-assisted liquid injection CVD [2].

Halogen-Free CVD Silicon Carbide Purity Thin-Film Contamination Control

Silyl Lithium Precursor Yield: TMSS Delivers 93.7% GC Yield vs. Alternative Routes

The synthesis of tris(trimethylsilyl)silyl lithium, a key reagent for preparing lithium bis[(TMS)₃silyl]cuprate and other organosilicon compounds, proceeds from tetrakis(trimethylsilyl)silane by reaction with methyl lithium . A patented process reports a tetrakis(trimethylsilyl)silane yield of 93.7% based on GC internal standard, and subsequent conversion to tris(trimethylsilyl)silane is quantitative [1]. In contrast, alternative routes starting from hexamethyldisilane or other polysilanes require multi-step sequences with substantially lower overall yields [2].

Organolithium Synthesis Silyl Lithium Reagent Reaction Yield Optimization

Photolytic Stability: Tetrakis(trimethylsilyl)silane as the Thermodynamic Sink in Silyl Radical Chemistry

Photolysis of tris(trimethylsilyl)silane (TTMSS) in the absence of trapping agents produces tetrakis(trimethylsilyl)silane as the major product, indicating that TMSS is the thermodynamically favored recombination product of silyl radicals [1][2]. This intrinsic stability means that in radical-mediated synthetic applications where TTMSS is used as a hydrogen-atom donor, TMSS forms as the terminal, inert byproduct that does not participate in further radical chain propagation, simplifying product purification compared to tin-based alternatives where organotin byproducts require extensive removal [3].

Silyl Radical Stability Photolysis Product Distribution Hydrosilane Degradation

Tetrakis(trimethylsilyl)silane Application Scenarios Where Quantitative Differentiation Confirms Procurement Priority


Halogen-Free Plasma-Enhanced CVD of SiC Protective Coatings on Graphite for High-Temperature Oxidation Resistance

In plasma-assisted liquid injection CVD (PA-LICVD), tetrakis(trimethylsilyl)silane serves as a halogen-free single-source precursor that sublimes completely with nil residue (ΔsubH° = 51.3 ± 1.9 kJ mol⁻¹ in the range 315.93–416.49 K), depositing chlorine-free SiC films confirmed by SEM/EDX. This directly addresses the >5% chlorine contamination problem inherent to SiCl₄-based processes, improving coating hardness and diffusion barrier performance at elevated temperatures [1].

Remote Hydrogen Plasma CVD of a-Si:C:H Films with UV-Independent Deposition for Optoelectronic Device Fabrication

For reactors where UV radiation is attenuated, tetrakis(trimethylsilyl)silane enables reliable a-Si:C:H film growth via hydrogen radical activation, unlike tetramethylsilane (TMS) which requires UV light to initiate deposition. This UV-independent activation allows film optical properties (refractive index, optical band gap, photoluminescence) to be tuned continuously by adjusting substrate temperature over the range 30–400 °C, as demonstrated in remote hydrogen plasma CVD studies using TMSS [2].

Kilogram-Scale Synthesis of Tris(trimethylsilyl)silyl Lithium for Cross-Coupling and Cuprate Reagent Preparation

Tetrakis(trimethylsilyl)silane converted to tris(trimethylsilyl)silyl lithium via reaction with methyl lithium achieves a precursor yield of 93.7% by GC in the patented Shin-Etsu process. This high-yielding route enables cost-effective, scalable production of (Me₃Si)₃SiLi for downstream synthesis of lithium bis[(TMS)₃silyl]cuprate and other silyl nucleophiles used in pharmaceutical intermediate and materials chemistry [3].

Radical-Mediated Synthetic Chemistry Utilizing TMSS as the Inert Terminal Silyl Radical Reservoir

In radical dehalogenation, hydrosilylation, and desulfurization reactions where tris(trimethylsilyl)silane (TTMSS) is employed as a hydrogen-atom donor, the photolytic or thermal decomposition of TTMSS yields tetrakis(trimethylsilyl)silane as the major thermodynamically stable product. This inert byproduct does not propagate radical chains or require chromatographic removal, offering a cleaner purification profile than tributyltin hydride-based protocols where toxic organotin residues necessitate extensive workup [4].

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